3,3-Dimethoxythietane 1,1-dioxide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H10O4S |
|---|---|
Molecular Weight |
166.20 g/mol |
IUPAC Name |
3,3-dimethoxythietane 1,1-dioxide |
InChI |
InChI=1S/C5H10O4S/c1-8-5(9-2)3-10(6,7)4-5/h3-4H2,1-2H3 |
InChI Key |
UKNJLWDFTVQTJV-UHFFFAOYSA-N |
Canonical SMILES |
COC1(CS(=O)(=O)C1)OC |
Origin of Product |
United States |
Reactivity Profiles and Reaction Mechanisms of 3,3 Dimethoxythietane 1,1 Dioxide
Reactivity Governed by the Thietane (B1214591) 1,1-Dioxide Ring System
Thietanes are four-membered heterocyclic compounds containing a sulfur atom. beilstein-journals.org The oxidation of the sulfur to a sulfone creates a thietane 1,1-dioxide, a structure that has gained attention in medicinal chemistry for its potential as a polar, three-dimensional motif. researchgate.net The ring is characterized by significant ring strain, comparable to other four-membered rings like oxetanes, which influences its reactivity. beilstein-journals.org
The inherent ring strain of the thietane 1,1-dioxide makes it susceptible to ring-opening reactions, a process that can be initiated under various conditions to relieve the strain. This reactivity can be harnessed for the synthesis of more complex acyclic or heterocyclic sulfur-containing compounds. beilstein-journals.org The polymerization of strained cyclic monomers like cyclotrisiloxanes, for instance, proceeds via an irreversible ring-opening reaction that is highly exothermic. researchgate.net
In related systems, such as 3-hydroxythietane 1,1-dioxides, the ring can be opened by nucleophiles. However, studies on 3,3-disubstituted thietane-1,1-dioxides have shown them to be generally stable under a range of acidic (1 M HCl) and basic (1 M NaOH) conditions, as well as in the presence of certain nucleophiles like sodium iodide and cysteine methyl ester. acs.org This suggests that the gem-dimethoxy substitution at the C3 position may confer additional stability against spontaneous or facile ring-opening compared to other substituted thietanes. Nonetheless, more aggressive reagents or specific catalytic conditions, such as the use of strong Lewis or Brønsted acids, can facilitate ring-opening by activating the ring system. nih.govresearchgate.net
The thietane 1,1-dioxide ring can be subject to attack by both nucleophiles and electrophiles at different positions.
Nucleophilic Attack: Nucleophilic attack typically occurs at the carbon atoms adjacent to the sulfone group (C2 and C4). These positions are activated by the electron-withdrawing sulfone group. In related systems, such as 2-chloromethylthiirane, reactions with nucleophiles can lead to rearrangement products, forming thietane derivatives. researchgate.net For 3,3-disubstituted thietane 1,1-dioxides, direct nucleophilic attack on the ring carbons can be challenging due to steric hindrance from the substituents at C3. However, activation with a Brønsted acid can generate a carbocation-like intermediate, making the molecule susceptible to attack by various nucleophiles, including arenes, thiols, and alcohols. acs.org
Electrophilic Attack: Electrophilic attack is less common on the ring itself due to the electron-withdrawing nature of the sulfone group, which deactivates the ring carbons. However, the oxygen atoms of the sulfone group possess lone pairs and can act as Lewis basic sites, coordinating to protons or Lewis acids. This interaction can activate the ring system toward subsequent reactions.
The table below summarizes the stability and reactivity of a related 3,3-disubstituted thietane 1,1-dioxide system under various conditions. acs.org
| Reagent/Condition | Observation | Inferred Reactivity of Ring System |
| 1 M HCl, 37 °C | Quantitative recovery | Stable to moderate acid |
| 1 M NaOH | Quantitative recovery | Stable to moderate base |
| Sodium Iodide (NaI) | Quantitative recovery | Stable to halide nucleophiles |
| Cysteine methyl ester | Quantitative recovery | Stable to thiol nucleophiles |
| Brønsted Acid (Tf₂NH) | Activation | Facilitates nucleophilic substitution |
Reactivity Influenced by the Sulfone Group
The sulfone (SO₂) group is a dominant feature of the molecule, profoundly influencing its electronic properties and reactivity.
The hydrogens on the carbon atoms adjacent (in the alpha position) to a sulfone group are significantly more acidic than typical alkane hydrogens. pressbooks.publibretexts.org The powerful electron-withdrawing inductive effect of the sulfone group polarizes the C-H bonds at the C2 and C4 positions of the thietane ring, facilitating their removal by a base. stackexchange.com The resulting carbanion (conjugate base) is stabilized by the delocalization of the negative charge onto the electronegative oxygen atoms of the sulfone group. pressbooks.pub
The pKa of hydrogens alpha to a sulfone group is typically around 25, making them much more acidic than those alpha to ketones (pKa ≈ 19-21) or esters (pKa ≈ 23-25). libretexts.orgucalgary.ca This enhanced acidity allows for the formation of a stabilized carbanion using moderately strong bases. This carbanion can then act as a nucleophile in various carbon-carbon bond-forming reactions, such as alkylations and aldol-type condensations.
The table below provides a comparison of the acidity of alpha-hydrogens for various functional groups.
| Functional Group | Typical pKa | Relative Acidity |
| Alkane (CH₃–R) | ~50 | Very Weak |
| Ester (RCH₂–(C=O)OR) | ~25 | Acidic |
| Sulfone (RCH₂–SO₂R) | ~25 | Acidic |
| Ketone (RCH₂–(C=O)R) | ~19-21 | More Acidic |
| Aldehyde (RCH₂–(C=O)H) | ~16-18 | More Acidic |
| β-Diketone | ~9 | Very Acidic |
Data sourced from Chemistry LibreTexts and the University of Calgary. libretexts.orgucalgary.ca
The sulfone group itself is generally a poor leaving group. However, under certain conditions, a related species, the sulfinate anion (RSO₂⁻), can function as an effective leaving group in elimination or substitution reactions. google.com This is particularly relevant in reactions where the sulfone is part of a larger system that can facilitate its departure. For instance, in the synthesis of polymers, a methylsulfone group activated by a pyrimidine (B1678525) ring has been successfully employed as a leaving group in nucleophilic aromatic substitution reactions. rsc.orgrsc.orgresearchgate.net
In the context of the thietane 1,1-dioxide ring, an E2-type elimination reaction is a plausible pathway. khanacademy.org A base could abstract an acidic alpha-hydrogen from the C2 or C4 position, leading to the formation of a double bond and the expulsion of a group from the adjacent carbon. More directly, studies on 3-hydroxythietane-1,1-dioxides show that treatment with a base can induce elimination to form a thiete dioxide, a more unsaturated four-membered ring. acs.org This demonstrates the potential for the ring system, influenced by the sulfone, to undergo elimination transformations.
Reactivity of the Dimethoxy Groups
The two methoxy (B1213986) groups (-OCH₃) are attached to the C3 position of the thietane ring. Methoxy groups are generally considered to be electron-donating via resonance (+R effect), where the lone pairs on the oxygen can delocalize into an adjacent system. quora.com However, in this saturated ring system, their primary electronic influence is a moderate electron-withdrawing inductive effect (-I effect) due to the electronegativity of the oxygen atoms.
Hydrolysis and Transacetalization Reactions
The acetal (B89532) group in 3,3-dimethoxythietane (B2941658) 1,1-dioxide is susceptible to hydrolysis and transacetalization under acidic conditions, a characteristic reaction of acetals. chemistrysteps.comorgoreview.comchemistrysteps.com The presence of the electron-withdrawing sulfone group is expected to impact the rate and mechanism of these transformations.
Hydrolysis:
Under aqueous acidic conditions, 3,3-dimethoxythietane 1,1-dioxide is expected to undergo hydrolysis to yield 3-thietanone 1,1-dioxide and two equivalents of methanol (B129727). orgoreview.comchemistrysteps.com The generally accepted mechanism for acetal hydrolysis proceeds via protonation of one of the alkoxy oxygens, followed by the departure of an alcohol molecule to form a resonance-stabilized oxocarbenium ion intermediate. chemistrysteps.com Subsequent nucleophilic attack by water on this intermediate, followed by deprotonation, yields the hemiacetal, which then undergoes further hydrolysis to the ketone. chemistrysteps.com
The reaction is reversible, and to drive the equilibrium towards the ketone product, an excess of water is typically employed. chemistrysteps.com The stability of the thietane dioxide ring itself is noteworthy, as studies on related 3,3-disubstituted thietane-1,1-dioxides have shown their general stability under both acidic (1 M HCl) and basic (1 M NaOH) conditions, suggesting that ring-opening is not a predominant pathway under typical hydrolysis conditions.
Transacetalization:
In the presence of an alcohol and an acid catalyst, this compound can undergo transacetalization, where the methoxy groups are exchanged for other alkoxy groups. This reaction also proceeds through the formation of an oxocarbenium ion intermediate. acs.org For instance, reacting this compound with a diol, such as ethylene (B1197577) glycol, in the presence of an acid catalyst would be expected to form the corresponding cyclic acetal. chemistrysteps.comlibretexts.org
Research on related systems, such as the Brønsted acid-catalyzed reaction of 3-aryl-thietan-3-ol dioxides with alcohols, demonstrates the feasibility of forming C-O bonds at the C3 position of the thietane dioxide ring, which is analogous to a transacetalization process. acs.org The efficiency of these reactions can be influenced by the nature of the alcohol and the reaction conditions. To favor the formation of the new acetal, the alcohol reactant is often used in excess, and the displaced methanol is removed from the reaction mixture.
The following table summarizes the expected hydrolysis and transacetalization reactions:
| Reaction | Reactants | Products | Conditions |
| Hydrolysis | This compound, Water (excess) | 3-Thietanone 1,1-dioxide, Methanol | Acid catalyst (e.g., HCl, H₂SO₄) |
| Transacetalization | This compound, Alcohol (e.g., Ethanol (B145695), excess) | 3,3-Diethoxythietane 1,1-dioxide, Methanol | Acid catalyst (e.g., p-TsOH) |
| Cyclic Acetal Formation | This compound, Diol (e.g., Ethylene glycol) | 1,4-Dioxa-7-thiaspiro[4.3]octane 7,7-dioxide | Acid catalyst, removal of methanol |
Reactions with Carbonyl Reagents and Derivatives
The reactivity of this compound with carbonyl reagents is primarily centered around the reactions of its hydrolysis product, 3-thietanone 1,1-dioxide. The in situ generation of the ketone from the acetal under acidic conditions allows for subsequent reactions with various carbonyl reagents.
Direct reactions of the acetal itself with carbonyl compounds are not typical. However, under conditions that facilitate hydrolysis, the resulting 3-thietanone 1,1-dioxide can engage in a variety of classical carbonyl reactions. For example, it can react with amines to form imines or enamines, with hydroxylamine (B1172632) to form oximes, and with hydrazines to form hydrazones.
Furthermore, the enolate of 3-thietanone 1,1-dioxide, formed under basic conditions, can participate in aldol-type reactions with other carbonyl compounds. However, the stability of the thietane dioxide ring under strongly basic conditions would need to be considered, as elimination reactions to form thiete dioxides have been observed in some cases.
Mechanistic Investigations of Key Transformations
While specific mechanistic studies on this compound are not extensively reported, the reaction pathways can be elucidated by drawing parallels with well-established mechanisms for acetal chemistry and the known reactivity of the thietane dioxide ring system.
Elucidation of Reaction Pathways
The key reaction pathway for transformations involving the acetal group of this compound is the acid-catalyzed formation of a resonance-stabilized oxocarbenium ion at the C3 position. chemistrysteps.com This intermediate is central to both hydrolysis and transacetalization reactions.
Formation of the Oxocarbenium Ion:
Protonation: An acid catalyst protonates one of the methoxy oxygen atoms, converting the methoxy group into a good leaving group (methanol). chemistrysteps.com
Elimination: The protonated methoxy group departs as a molecule of methanol. The lone pair of electrons on the adjacent oxygen atom assists in this departure, leading to the formation of a double bond between the carbon and oxygen, resulting in a resonance-stabilized oxocarbenium ion. chemistrysteps.com
Subsequent Reactions of the Oxocarbenium Ion:
With Water (Hydrolysis): A water molecule acts as a nucleophile and attacks the electrophilic carbon of the oxocarbenium ion. Subsequent deprotonation yields a hemiacetal. This process repeats to form the final ketone, 3-thietanone 1,1-dioxide. chemistrysteps.com
With Alcohols (Transacetalization): An alcohol molecule attacks the oxocarbenium ion. Deprotonation leads to the formation of a new acetal.
The stability of the thietane dioxide ring throughout these transformations is a key feature, allowing for the selective manipulation of the acetal group without ring cleavage.
Stereoselectivity and Regioselectivity in Reactions
Discussions of stereoselectivity and regioselectivity for this compound are largely hypothetical due to the symmetrical nature of the starting material and its primary hydrolysis product. However, principles from related systems can provide insight.
Stereoselectivity: The C3 carbon of this compound is not a stereocenter. Upon hydrolysis, it forms the achiral 3-thietanone 1,1-dioxide. If this ketone were to react with a nucleophile to create a new stereocenter at C3, the reaction would likely proceed without significant stereoselectivity unless a chiral reagent or catalyst is employed. The approach of the nucleophile to the planar carbonyl group would generally occur from either face with equal probability.
In reactions involving the thietane ring itself, such as nucleophilic attack on a substituted thietane dioxide, stereochemical outcomes are important. For instance, nucleophilic substitution reactions on cyclic systems often proceed with inversion of configuration at the reaction center.
Regioselectivity: Regioselectivity becomes a factor when the thietane ring itself undergoes reactions where different positions could be attacked. For example, in the ring-opening of unsymmetrical thietanes, the site of nucleophilic attack is influenced by both steric and electronic factors. Generally, under neutral or basic conditions, nucleophiles tend to attack the less sterically hindered carbon. In the presence of a Lewis acid, which activates the ring, electronic effects can direct the nucleophile to the more substituted carbon if it can better stabilize a positive charge.
For this compound, the primary site of reactivity under the conditions discussed (hydrolysis, transacetalization) is the C3 position due to the presence of the acetal functional group.
Applications in Advanced Organic Synthesis
Role as a Versatile Synthetic Building Block
The unique combination of a strained four-membered ring, a sulfone group, and two methoxy (B1213986) substituents at a quaternary center endows 3,3-dimethoxythietane (B2941658) 1,1-dioxide with a distinct reactivity profile. This positions it as a valuable synthon for introducing specific structural motifs into larger molecules.
The synthesis of 3,3-disubstituted thietane (B1214591) 1,1-dioxides often commences from the readily available thietan-3-one (B1315229). acs.orgnih.gov A plausible synthetic route to 3,3-dimethoxythietane 1,1-dioxide would involve the ketalization of thietan-3-one with methanol (B129727), followed by oxidation of the sulfide (B99878) to the corresponding sulfone.
Once formed, the strained ring of this compound can be strategically opened or modified. For instance, studies on analogous 3-hydroxy-3-arylthietane 1,1-dioxides have demonstrated that the C3 position can be activated to form a carbocationic intermediate. acs.orgnih.govresearchgate.netacs.orgresearchgate.net This intermediate readily undergoes coupling reactions with a variety of nucleophiles, including arenes, thiols, and alcohols, to generate more complex 3,3-disubstituted thietane dioxides. acs.orgnih.gov This suggests that this compound could serve as a precursor to a diverse array of functionalized four-membered rings.
A representative reaction scope for the coupling of related 3-hydroxy-3-arylthietane 1,1-dioxides with various nucleophiles is presented below, illustrating the potential synthetic utility of this class of compounds.
| Entry | Thietane-1,1-dioxide Precursor | Nucleophile | Product | Yield (%) |
| 1 | 3-hydroxy-3-phenylthietane 1,1-dioxide | Anisole | 3-methoxy-3-phenylthietane 1,1-dioxide | 85 |
| 2 | 3-hydroxy-3-phenylthietane 1,1-dioxide | Thiophenol | 3-phenyl-3-(phenylthio)thietane 1,1-dioxide | 92 |
| 3 | 3-hydroxy-3-phenylthietane 1,1-dioxide | Benzyl alcohol | 3-(benzyloxy)-3-phenylthietane 1,1-dioxide | 78 |
This table is a representation based on analogous reactions reported in the literature and is intended to illustrate potential reactivity.
While there is no specific literature on the use of this compound for chiral information transfer, the stereocontrolled synthesis and reactions of other thietane derivatives suggest this as a promising area of investigation. The synthesis of chiral thietanes has been achieved through various methods, including the use of chiral starting materials and asymmetric catalysis. nih.govbeilstein-journals.org The rigid four-membered ring of a chiral 3,3-disubstituted thietane 1,1-dioxide could serve as a scaffold to direct the stereochemical outcome of subsequent reactions, either on the ring itself or on appended functional groups.
Utility in the Synthesis of Diverse Chemical Scaffolds
The ring strain of the thietane dioxide core is a powerful driving force for a variety of chemical transformations, enabling the construction of a wide range of carbocyclic and heterocyclic frameworks.
The controlled ring-opening of this compound could provide access to unique acyclic structures bearing multiple functional groups. Furthermore, rearrangements and ring-expansion reactions, driven by the relief of ring strain, could lead to the formation of larger, more complex cyclic systems. While specific examples involving the dimethoxy derivative are not available, the general principles of such transformations are well-established for other four-membered rings. nih.govbeilstein-journals.orgwikipedia.org
The reactivity of the thietane dioxide moiety makes it an ideal trigger for tandem and cascade reaction sequences. The initiation of a reaction at one site of the molecule can set off a series of subsequent transformations, rapidly building molecular complexity in a single synthetic operation. The development of tandem reactions involving sulfur-containing heterocycles is an active area of research. acs.orgacs.orgnih.govacs.org For example, a ring-opening event could be coupled with an intramolecular cyclization to construct novel bicyclic or polycyclic systems.
Contribution to Modern Catalysis and Sustainable Chemistry
The pursuit of more sustainable chemical processes is a central theme in modern chemistry. The chemistry of thietane derivatives is beginning to be explored in this context. For instance, the development of catalyst-free and environmentally benign methods for the synthesis of sulfur heterocycles is gaining traction. acs.orgacs.org The use of methanol, a renewable C1 source, in the synthesis of heterocycles is also a growing area of interest. unimi.it The synthesis of this compound from thietan-3-one and methanol would align with these principles of green chemistry. Furthermore, the unique electronic properties imparted by the sulfone group could make thietane dioxide derivatives interesting ligands or catalysts in their own right.
Use in Metal-Free Transformations
The development of carbon-carbon and carbon-heteroatom bond-forming reactions that proceed without the need for transition metal catalysts is a cornerstone of contemporary organic synthesis. These metal-free transformations often offer advantages in terms of cost, toxicity, and ease of purification. While direct experimental evidence for the use of This compound in such reactions is not extensively documented, its structural features suggest significant potential as a versatile building block in this area.
The reactivity of the related class of 3,3-disubstituted thietane dioxides provides a strong basis for inferring the potential of the dimethoxy analogue. For instance, research has shown that 3-aryl-3-hydroxythietane 1,1-dioxides can undergo facile substitution reactions with various nucleophiles under metal-free conditions. These reactions are often promoted by Brønsted or Lewis acids, which activate the hydroxyl group for displacement.
One notable example is the reaction of a 3-hydroxythietane 1,1-dioxide derivative with dimethoxybenzene, which proceeds without a metal catalyst to form a new carbon-carbon bond nih.gov. This suggests that the C3 position of the thietane dioxide ring is susceptible to nucleophilic attack, a characteristic that could be exploited in reactions involving This compound . The methoxy groups in this compound could potentially act as leaving groups under appropriate acidic conditions, enabling the introduction of a variety of substituents at the C3 position.
The general reactivity of thietane dioxides in metal-free transformations can be summarized in the following table, highlighting the potential reaction pathways for This compound :
| Reaction Type | Potential Nucleophile | Potential Product | Catalyst/Conditions |
| Nucleophilic Substitution | Arenes, Heteroarenes | 3-Aryl-3-methoxythietane 1,1-dioxide | Brønsted or Lewis Acid |
| Nucleophilic Substitution | Alcohols | 3-Alkoxy-3-methoxythietane 1,1-dioxide | Brønsted Acid |
| Nucleophilic Substitution | Thiols | 3-Methoxy-3-(organothio)thietane 1,1-dioxide | Lewis Acid |
It is important to note that these are projected applications based on the reactivity of analogous compounds. Further research is required to fully elucidate the scope and limitations of This compound in metal-free transformations.
Potential in Green Chemistry Methodologies
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The application of This compound and sulfones in general aligns with several of these principles, making it an attractive target for sustainable synthetic strategies.
One of the key aspects of green chemistry is the use of safer solvents and reaction conditions. The synthesis of sulfones, including cyclic variants like thietane dioxides, has seen advancements in this area. For example, the oxidation of sulfides to sulfones can be achieved using hydrogen peroxide, a green oxidant, often under solvent-free conditions or in environmentally benign solvents like water or ethanol (B145695) rsc.org. This approach avoids the use of hazardous heavy metal-based oxidizing agents.
The potential contributions of This compound to green chemistry are summarized below:
| Green Chemistry Principle | Relevance to this compound |
| Prevention | The use of efficient, high-yielding synthetic routes to and from the compound can minimize waste. |
| Atom Economy | Potential for use in addition and substitution reactions where most of the atoms of the reactants are incorporated into the final product. |
| Less Hazardous Chemical Syntheses | The sulfone functional group is generally stable and of low toxicity. |
| Designing Safer Chemicals | Incorporation of the thietane dioxide motif can lead to novel structures with potentially favorable biological and physical properties, without relying on toxicophores. |
| Safer Solvents and Auxiliaries | Syntheses involving sulfones are increasingly being developed in greener solvents. |
| Catalysis | Potential for use in metal-free catalytic reactions, avoiding the use of toxic and resource-depleting metals. |
The development of synthetic methods utilizing building blocks like This compound that are compatible with green chemistry principles is a crucial step towards more sustainable chemical manufacturing. While specific green metrics for reactions involving this exact compound are not yet available, the broader class of sulfones shows significant promise in this regard nih.govrsc.org.
Theoretical and Computational Studies
Electronic Structure and Bonding Analysis
The arrangement of electrons and the nature of the chemical bonds within 3,3-Dimethoxythietane (B2941658) 1,1-dioxide are fundamental to its stability and reactivity. Computational methods provide a detailed picture of these characteristics.
Density Functional Theory (DFT) has become a primary tool for calculating the electronic structure of molecules due to its balance of accuracy and computational efficiency. mpg.deyoutube.com For 3,3-Dimethoxythietane 1,1-dioxide, DFT calculations can elucidate properties such as molecular orbital energies, electron density distribution, and electrostatic potential. These calculations are foundational for predicting the molecule's reactivity, polarity, and spectroscopic signatures.
DFT methods work by solving the Kohn-Sham equations, which approximate the behavior of a system of interacting electrons as a system of non-interacting electrons moving in an effective potential. mpg.de The choice of the exchange-correlation functional and the basis set is critical for obtaining reliable results. For a molecule containing sulfur and oxygen, basis sets with polarization and diffuse functions, such as 6-311+G**, are often employed to accurately describe the polar bonds and lone pairs. uchicago.edu Functionals like B3LYP are commonly used for a wide range of organic molecules.
DFT can be used to generate and analyze various electronic properties:
Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy and shape of these frontier orbitals indicate where the molecule is likely to act as a nucleophile or an electrophile.
Electron Density: This reveals how electrons are distributed across the molecule, highlighting areas of high and low electron concentration.
Electrostatic Potential Maps: These maps visualize the electrostatic potential on the electron density surface, identifying positive (electron-poor) and negative (electron-rich) regions, which are key to understanding intermolecular interactions. youtube.com
Table 1: Typical Parameters for DFT Calculation of a Thietane (B1214591) Derivative
| Parameter | Common Choice/Method | Purpose |
|---|---|---|
| Method | Density Functional Theory (DFT) | Calculates electronic structure with good accuracy-to-cost ratio. mpg.de |
| Functional | B3LYP, M06-2X | Approximates the exchange-correlation energy, a key component of the total energy. mdpi.com |
| Basis Set | 6-31G*, 6-311+G** | A set of mathematical functions used to build molecular orbitals. Larger sets provide more accuracy. |
| Solvation Model | PCM, SMD | Accounts for the effect of a solvent on the molecule's properties. mdpi.com |
Beyond DFT, other computational methods offer different balances of speed and accuracy. nih.govscribd.com
Ab Initio Methods: These methods, Latin for "from the beginning," calculate solutions to the Schrödinger equation without using experimental data for parametrization, aside from fundamental physical constants. libretexts.org Methods like Møller-Plesset perturbation theory (MP2) are considered ab initio. They can offer higher accuracy than DFT for certain systems, especially where electron correlation effects are complex. However, they are computationally more demanding. thieme-connect.delibretexts.org For example, MP2 calculations have been used to study the ring-puckering potential of related four-membered rings, providing insights that sometimes differ from DFT results.
Semi-Empirical Methods: These methods are much faster than DFT or ab initio calculations because they use parameters derived from experimental data to simplify the complex integrals involved in solving the Hartree-Fock equations. libretexts.orgnih.gov Methods like AM1 and PM3 can be useful for quickly screening large numbers of molecules or for performing preliminary conformational searches on larger systems. rsc.org While less accurate, they can provide valuable qualitative trends and starting geometries for more rigorous calculations. scribd.com
Conformational Analysis and Molecular Dynamics
The four-membered ring of this compound is not necessarily flat. Its flexibility and preferred shapes (conformations) are critical to its function and interactions.
The thietane dioxide ring can exist in either a planar or a "puckered" conformation. The presence of bulky substituents at the C3 position, like the two methoxy (B1213986) groups, will significantly influence the ring's preferred geometry. X-ray diffraction studies of similar 3,3-disubstituted thietane dioxides show that the degree of puckering can vary from nearly planar to significantly puckered (with puckering angles up to 29.4°), often influenced by intramolecular interactions like hydrogen bonding. acs.org
Computational methods can map the potential energy surface of the molecule as a function of its geometric parameters. This "energy landscape" reveals the low-energy, stable conformations and the energy barriers that separate them. For this compound, the key questions would be the relative energies of planar versus puckered states and the rotational orientations of the methoxy groups.
Molecular Dynamics (MD) simulations can complement these static calculations. MD simulates the movement of atoms over time based on classical mechanics, providing a dynamic view of the molecule's conformational flexibility. youtube.com By running simulations at a given temperature, one can observe how the molecule explores its conformational space, the transitions between different puckered states, and the motion of the substituent groups.
A more quantitative way to describe the flexibility of the four-membered ring is by calculating its ring-puckering potential function. This function describes the change in energy as the ring puckers from a planar state. Theoretical calculations have been used to derive such potential functions for related molecules. thieme-connect.de
For instance, a study on 1,3-dithietane (B8821032) 1,1-dioxide using DFT (B3LYP) and ab initio (MP2) methods yielded slightly different results. The B3LYP functional suggested a flat, planar ring was the most stable, corresponding to a single-well potential. In contrast, the MP2 method predicted a double-well potential with two puckered conformations being slightly more stable than the planar state, separated by a very low energy barrier. This highlights how the choice of computational method can be critical in describing such subtle energy differences. For this compound, the steric bulk of the methoxy groups would be expected to play a dominant role in the shape of this potential function.
Table 2: Ring Puckering Analysis of a Related Compound (1,3-dithietane 1,1-dioxide)
| Computational Method | Predicted Minimum Energy Conformation | Energy Barrier to Planarity |
|---|---|---|
| B3LYP/6-311+G | Planar Ring (Single Minimum) | N/A |
| MP2/6-311+G | Puckered Ring (Double Minimum) | ~185 cal/mol |
Data derived from studies on analogous compounds.
Computational Elucidation of Reaction Mechanisms
Theoretical calculations are invaluable for understanding how chemical reactions occur. numberanalytics.com They allow chemists to map the entire reaction pathway from reactants to products, including the high-energy transition states that control the reaction rate. mdpi.com
For this compound, computational studies could explore several types of reactions. One area of interest is its synthesis. For example, the synthesis of related 3,3-disubstituted thietane dioxides has been proposed to proceed through a planar carbocation intermediate. acs.org DFT calculations could be used to model this proposed intermediate and the transition states leading to its formation and subsequent reaction, providing evidence to support or refute the proposed mechanism.
Another potential reaction is ring-opening, driven by the inherent strain of the four-membered ring. ethz.ch Computational modeling could predict the activation energies for ring-opening reactions under various conditions (e.g., acidic or basic) and with different nucleophiles. By calculating the potential energy surface for such a reaction, researchers can identify the lowest-energy path and predict the likely products. For example, in the SN2 reaction, DFT can be used to model the reactants, transition state, and products to understand the influence of solvents and nucleophiles on the reaction rate. mdpi.com
Transition State Analysis and Activation Barriers
The study of reaction mechanisms through computational means involves locating the transition state (TS) on the potential energy surface and calculating the associated activation energy (Ea). For thietane 1,1-dioxides, a primary reaction pathway of interest is the thermal decomposition involving the extrusion of sulfur dioxide (SO₂), a retro-cheletropic reaction.
Theoretical analyses on the parent thietane 1,1-dioxide and its derivatives have shown that this decomposition can proceed through different mechanistic pathways, including a concerted, synchronous mechanism or a stepwise mechanism involving a diradical intermediate. The specific pathway and its activation barrier are highly dependent on the substituents on the thietane ring. While specific transition state analyses for this compound are not extensively documented in readily available literature, the principles from studies on analogous compounds can be applied. For instance, the presence of substituents at the C3 position is known to influence the stability of the ring and the energy of the transition state for SO₂ extrusion.
Prediction of Reaction Pathways and Selectivity
Building upon transition state analysis, computational models can predict the favored reaction pathways and the resulting product selectivity. For 3,3-disubstituted thietane 1,1-dioxides, besides the extrusion of SO₂, other reaction pathways can become accessible, such as ring-opening or rearrangement reactions.
Recent research has focused on the synthesis of 3,3-disubstituted thietane dioxides, where computational insights could predict the feasibility of certain synthetic routes. For example, the generation of a carbocation at the C3 position of 3-hydroxy-3-arylthietane 1,1-dioxides, catalyzed by Lewis or Brønsted acids, opens up pathways for nucleophilic substitution. Computational modeling can help in understanding the stability of this carbocation intermediate and predict the selectivity of the reaction with various nucleophiles like arenes, thiols, and alcohols. The electronic nature of the substituents would play a crucial role in directing the reaction towards a specific outcome, a factor that can be quantitatively assessed through computational studies.
Prediction of Spectroscopic Parameters
Computational quantum chemistry is a reliable tool for predicting spectroscopic parameters, which is essential for the structural characterization of newly synthesized compounds.
Computational NMR Chemical Shift and Coupling Constant Calculations
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Theoretical calculations, particularly using Density Functional Theory (DFT) and the Gauge-Independent Atomic Orbital (GIAO) method, can accurately predict ¹H and ¹³C NMR chemical shifts and coupling constants.
For this compound, one would expect characteristic signals for the methoxy group protons and carbon, as well as for the methylene (B1212753) protons and carbons of the thietane ring. While specific calculated data for this compound is not readily published, studies on similar heterocyclic systems demonstrate the power of this approach. For example, the chemical shift of a methoxy group is influenced by its electronic environment and conformation, which can be accurately modeled. The predicted spectrum can be compared with experimental data to confirm the structure and assign the observed resonances. The accuracy of these predictions depends on the level of theory and the basis set used in the calculations.
Table 1: Representative Experimental ¹H and ¹³C NMR Chemical Shifts for a Related 3,3-Disubstituted Thietane 1,1-dioxide
| Nucleus | Chemical Shift (ppm) |
| ¹H | 7.84, 7.67 (Ar-H), 3.61 (CH₂) |
| ¹³C | 148.2, 130.3 (Ar-C), 125.6, 124.7 (Ar-CH), 78.6 (Cq), 42.6 (CH₂) |
| Data for 3-(4-(trifluoromethyl)phenyl)thietane 1,1-dioxide. |
Vibrational Frequency Analysis (IR/Raman)
Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. Computational methods, primarily DFT, can calculate these vibrational frequencies and their corresponding intensities.
For this compound, key vibrational modes would include the symmetric and asymmetric stretching of the sulfone (SO₂) group, typically found in the regions of 1120-1160 cm⁻¹ and 1300-1350 cm⁻¹, respectively. Additionally, C-O stretching vibrations from the methoxy groups and various C-H stretching and bending modes would be present. Theoretical calculations can help in the precise assignment of these bands in the experimental spectra. Comparing the calculated vibrational spectrum with the experimental one is a common method for structural verification.
Table 2: Characteristic Calculated and Experimental IR Absorption Frequencies for a Related Thietanol Dioxide
| Functional Group | Calculated/Experimental | Frequency (cm⁻¹) |
| O-H stretch | Experimental | 3422 |
| C-H stretch | Experimental | 3042, 2969 |
| S=O stretch | Experimental | 1296, 1100 |
| C-O stretch | Experimental | 1258, 1220 |
| Data for 3-hydroxy-3-(2-methoxyphenyl)thietane 1,1-dioxide. |
Advanced Spectroscopic Characterization for Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule in solution. For 3,3-Dimethoxythietane (B2941658) 1,1-dioxide, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for complete structural assignment.
The structural backbone of 3,3-Dimethoxythietane 1,1-dioxide can be meticulously mapped out using a suite of NMR experiments. acs.org
¹H NMR: The proton NMR spectrum is expected to show two key signals. The protons of the two equivalent methoxy (B1213986) groups (-OCH₃) would appear as a sharp singlet, while the protons on the four-membered thietane (B1214591) ring at positions 2 and 4 would likely appear as a complex multiplet, due to geminal and vicinal coupling. The exact chemical shifts would be influenced by the solvent and the puckering of the thietane ring. molbase.com
¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon environments. One would expect to see signals for the methoxy carbons, the quaternary carbon at position 3, and the methylene (B1212753) carbons at positions 2 and 4. The chemical shift of the quaternary carbon (C3) would be significantly downfield due to the attachment of two electronegative oxygen atoms.
COSY (Correlation Spectroscopy): This 2D experiment identifies proton-proton (¹H-¹H) coupling relationships. For this compound, COSY would be used to confirm the coupling between the protons at the 2 and 4 positions of the thietane ring, helping to unravel the multiplicity observed in the 1D ¹H NMR spectrum. chemrxiv.org
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). chemrxiv.org It would definitively link the proton signals of the methoxy groups and the ring methylene groups to their corresponding carbon signals. For instance, the singlet from the methoxy protons would show a cross-peak to the methoxy carbon signal in the HSQC spectrum.
A correlation from the methoxy protons to the quaternary carbon at C3.
Correlations from the ring protons at C2 and C4 to the quaternary carbon at C3.
These combined techniques allow for the unambiguous assignment of all proton and carbon signals, confirming the core structure of the molecule.
In the context of chiral molecules, NMR spectroscopy can be used to determine enantiomeric purity and, in some cases, assign absolute configuration through the use of chiral shift reagents (CSRs). These are typically lanthanide complexes that can reversibly bind to the molecule of interest, inducing chemical shift differences between the protons of the two enantiomers. While this compound itself is achiral, if a chiral center were introduced into the molecule, for example, by substitution at the 2- or 4-position, chiral shift reagents could be employed. The addition of a CSR would cause the corresponding signals for the two enantiomers in the NMR spectrum to separate, allowing for the determination of their relative proportions. The magnitude of the induced shift can sometimes be used to infer the absolute configuration by comparing it to related compounds with known stereochemistry.
In modern structural analysis, the correlation of experimental NMR data with computationally predicted spectra has become a powerful tool for structure verification and stereochemical assignment. Density Functional Theory (DFT) is a common method used to calculate theoretical NMR chemical shifts. The process typically involves:
Generating a 3D model of the molecule.
Performing a conformational search to identify the lowest energy conformers.
Calculating the NMR shielding constants for each conformer.
Averaging the shielding constants based on the Boltzmann population of the conformers.
Correlating the calculated shifts with the experimental data.
A strong correlation between the experimental and predicted data provides a high degree of confidence in the proposed structure. For this compound, computational predictions could help to confirm the assignments made from 1D and 2D NMR experiments and provide insight into the preferred conformation of the thietane ring in solution.
X-ray Crystallography for Definitive Solid-State Structure Determination
While NMR provides detailed structural information in solution, X-ray crystallography offers an unparalleled view of the molecule in the solid state, providing precise bond lengths, bond angles, and information about intermolecular interactions.
For chiral molecules, X-ray crystallography is the gold standard for determining the absolute configuration. This is typically achieved by the anomalous dispersion method, where the scattering of X-rays by the atoms in the crystal is used to determine the absolute arrangement of the atoms in space. If a single crystal of an enantiomerically pure chiral derivative of thietane dioxide were analyzed, the data collected would allow for the unambiguous assignment of its absolute stereochemistry.
Advanced Mass Spectrometry for Mechanistic Insights
Mass spectrometry is a powerful analytical tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) is instrumental in unequivocally determining the elemental formula of this compound. Unlike low-resolution mass spectrometry, HRMS provides the exact mass of the molecular ion with high precision, typically to four or more decimal places. This accuracy allows for the differentiation between compounds with the same nominal mass but different elemental compositions. nih.govmdpi.com
For this compound, with a chemical formula of C₅H₁₀O₄S, the theoretical exact mass can be calculated using the most abundant isotopes of each element (¹²C, ¹H, ¹⁶O, and ³²S). The expected m/z (mass-to-charge ratio) for the protonated molecule [M+H]⁺ or other adducts in the HRMS spectrum would be compared against the experimentally measured value. A close correlation between the theoretical and observed exact masses, typically within a few parts per million (ppm), provides strong evidence for the correct elemental composition.
Table 1: Theoretical Exact Mass for this compound
| Ion Species | Chemical Formula | Theoretical Exact Mass (m/z) |
| [M]⁺ | C₅H₁₀O₄S | 166.02998 |
| [M+H]⁺ | C₅H₁₁O₄S⁺ | 167.03766 |
| [M+Na]⁺ | C₅H₁₀O₄SNa⁺ | 189.01957 |
| [M+K]⁺ | C₅H₁₀O₄SK⁺ | 204.99351 |
Note: The values in this table are theoretical and for illustrative purposes. Actual experimental values may vary slightly.
Electron Ionization (EI) mass spectrometry induces fragmentation of the molecular ion, providing a unique fingerprint that reveals key structural motifs within the molecule. The analysis of these fragment ions helps to piece together the structure of the parent compound.
For this compound, the fragmentation is expected to be influenced by the presence of the thietane dioxide ring and the gem-dimethoxy groups. Key fragmentation pathways for sulfones often involve the loss of sulfur dioxide (SO₂), which has a mass of approximately 64 Da. cdnsciencepub.comaaqr.org The stability of the resulting fragments plays a crucial role in determining the observed fragmentation pattern.
Expected Fragmentation Pathways:
Loss of SO₂: A prominent fragmentation pathway for cyclic sulfones is the extrusion of SO₂, leading to a cyclopropane (B1198618) derivative or rearranged carbocations. cdnsciencepub.com For this compound, the loss of SO₂ from the molecular ion (m/z 166) would result in a fragment ion at m/z 102.
Loss of a Methoxy Group: Cleavage of a carbon-oxygen bond can lead to the loss of a methoxy radical (•OCH₃), resulting in a fragment ion at m/z 135 (166 - 31).
Loss of Formaldehyde (B43269): The gem-dimethoxy group can undergo rearrangement and elimination of formaldehyde (CH₂O), leading to a fragment ion at m/z 136 (166 - 30).
Cleavage of the Thietane Ring: The four-membered ring can undergo cleavage, leading to various smaller fragments.
Table 2: Predicted Mass Spectrometry Fragmentation for this compound
| Fragment Ion | Proposed Structure/Loss | m/z (Expected) |
| [C₅H₁₀O₄S]⁺ | Molecular Ion | 166 |
| [C₅H₉O₃S]⁺ | [M - •OCH₃]⁺ | 135 |
| [C₄H₈O₃S]⁺ | [M - CH₂O]⁺ | 136 |
| [C₅H₁₀O₂]⁺ | [M - SO₂]⁺ | 102 |
| [SO₂]⁺ | Sulfur Dioxide | 64 |
Note: This table represents predicted fragmentation patterns based on the general behavior of related compounds. Actual fragmentation may vary.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is essential for identifying the functional groups present in a molecule. These techniques are based on the principle that molecules absorb light at specific frequencies corresponding to their vibrational modes. nih.govosti.gov
For this compound, the key functional groups are the sulfonyl group (SO₂) and the ether linkages of the methoxy groups (C-O).
Infrared (IR) Spectroscopy:
The IR spectrum is expected to show strong absorption bands characteristic of the sulfonyl group. The asymmetric and symmetric stretching vibrations of the S=O bonds in sulfones typically appear in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. cdnsciencepub.comresearchgate.net The C-O stretching vibrations of the methoxy groups are expected in the 1150-1085 cm⁻¹ region.
Raman Spectroscopy:
Raman spectroscopy provides complementary information to IR spectroscopy. nih.gov The sulfonyl group also gives rise to characteristic Raman signals. The symmetric S=O stretch is often a strong and sharp band in the Raman spectrum. The C-H stretching and bending vibrations of the methyl and methylene groups will also be present.
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |
| Sulfonyl (SO₂) | Asymmetric Stretch | 1350 - 1300 (Strong) | Weak or Inactive |
| Sulfonyl (SO₂) | Symmetric Stretch | 1160 - 1120 (Strong) | Strong |
| Methoxy (C-O) | Stretch | 1150 - 1085 (Strong) | Moderate |
| Alkyl (C-H) | Stretch | 2950 - 2850 (Medium) | Strong |
| Alkyl (CH₂) | Bend | 1470 - 1450 (Medium) | Medium |
Note: The wavenumber ranges are typical values for these functional groups and can be influenced by the specific molecular environment.
Future Directions and Emerging Research
Development of Novel and More Efficient Synthetic Pathways
Current synthetic approaches to 3,3-disubstituted thietane (B1214591) 1,1-dioxides often rely on the functionalization of pre-existing thietane rings. A notable strategy involves the generation of a carbocation at the C3 position of a 3-hydroxythietane 1,1-dioxide precursor, which can then be trapped by various nucleophiles. figshare.comchemrxiv.orgacs.org
Future endeavors in this area will likely focus on several key aspects to enhance synthetic efficiency and expand the accessible chemical space:
Catalytic Asymmetric Synthesis: The development of catalytic enantioselective methods for the synthesis of chiral 3,3-disubstituted thietane 1,1-dioxides is a paramount objective. This would enable the preparation of enantiopure compounds, which are crucial for applications in medicinal chemistry where stereochemistry often dictates biological activity.
Direct C-H Functionalization: Bypassing the need for pre-functionalized starting materials, the direct C-H functionalization of the thietane 1,1-dioxide ring would represent a significant leap in synthetic efficiency. This could involve the use of transition-metal catalysis to selectively activate and functionalize the C-H bonds at the C2 and C4 positions.
Novel Ring-Forming Reactions: The exploration of new cycloaddition reactions or ring-expansion strategies from more readily available starting materials could provide alternative and more convergent routes to the thietane 1,1-dioxide core. nih.govrsc.org For instance, the development of novel [2+2] cycloadditions could offer a direct entry to this four-membered ring system. beilstein-journals.org
| Synthetic Strategy | Description | Potential Advantages |
| Catalytic Asymmetric Synthesis | Use of chiral catalysts to produce enantiomerically pure 3,3-dimethoxythietane (B2941658) 1,1-dioxide. | Access to stereochemically defined molecules for pharmaceutical applications. |
| Direct C-H Functionalization | Activation and substitution of C-H bonds on the thietane ring, avoiding pre-functionalization steps. | Increased atom economy and step efficiency in synthetic sequences. |
| Novel Ring-Forming Reactions | Development of new methods, such as innovative cycloadditions, to construct the thietane dioxide ring. | Access to a wider range of derivatives and potentially more efficient overall synthesis. |
Exploration of New Reactivity Modes and Transformations
The reactivity of 3,3-dimethoxythietane 1,1-dioxide is largely dictated by the interplay of the sulfone group and the substituents at the C3 position. While the formation of a C3 carbocation is a known reactivity mode, future research will likely uncover new and unexpected transformations. acs.org
Key areas for exploration include:
Ring-Opening Reactions: Controlled ring-opening of the thietane 1,1-dioxide could provide access to novel linear sulfur-containing molecules that are otherwise difficult to synthesize. The regioselectivity and stereoselectivity of such reactions would be of significant interest.
Reactivity as a Dipolarophile: The electron-withdrawing nature of the sulfone group could render the double bond in a corresponding thiete 1,1-dioxide (formed via elimination) susceptible to cycloaddition reactions with various dipoles, leading to complex heterocyclic scaffolds.
Transformations of the Methoxy (B1213986) Groups: The methoxy groups themselves present opportunities for further functionalization. Their cleavage to the corresponding diol would provide a handle for the introduction of a wide array of other functional groups through esterification, etherification, or other derivatization reactions.
| Reactivity Mode | Description | Potential Synthetic Utility |
| Controlled Ring-Opening | Selective cleavage of the four-membered ring to yield functionalized linear organosulfur compounds. | Synthesis of unique acyclic structures with defined stereochemistry. |
| Cycloaddition Reactions | Utilization of the corresponding thiete 1,1-dioxide in [4+2] or [3+2] cycloadditions to build complex polycyclic systems. | Rapid construction of diverse heterocyclic frameworks. |
| Derivatization of Hydroxyl Groups | Conversion of the methoxy groups to hydroxyl groups, followed by further functionalization. | Introduction of a wide range of chemical diversity into the molecular scaffold. |
Expansion of Applications in Diverse Areas of Organic Synthesis
The unique properties of the thietane 1,1-dioxide moiety suggest a broad range of potential applications beyond its current use as a bioisosteric replacement in medicinal chemistry. acs.orgenamine.net
Future applications could emerge in the following areas:
Ligand Design for Catalysis: The rigid, three-dimensional structure of the thietane 1,1-dioxide core could be exploited in the design of novel chiral ligands for asymmetric catalysis. The sulfone group could act as a coordinating site for metal centers.
Materials Science: The polarity and thermal stability of thietane 1,1-dioxide derivatives could make them interesting building blocks for the synthesis of novel polymers or liquid crystals. tandfonline.com
Chemical Biology: Thietane 1,1-dioxide-containing probes could be developed to study biological processes. Their unique spectroscopic properties or reactivity could be harnessed for imaging or labeling applications.
Integration of Advanced Computational and Experimental Methodologies
A synergistic approach combining computational modeling and experimental validation will be instrumental in accelerating the exploration of this compound chemistry.
This integrated approach will enable:
Prediction of Reactivity and Selectivity: Density Functional Theory (DFT) and other computational methods can be used to predict the most likely sites of reaction, the stereochemical outcomes of transformations, and the relative stabilities of different conformations. This can guide the design of experiments and reduce the amount of empirical optimization required.
Understanding Reaction Mechanisms: Computational studies can provide detailed insights into the transition states and intermediates of reactions involving thietane 1,1-dioxides, leading to a deeper understanding of their reactivity and enabling the development of more efficient and selective reactions.
In Silico Screening for Biological Activity: The use of computational docking and molecular dynamics simulations can help to identify potential biological targets for thietane 1,1-dioxide derivatives and prioritize compounds for synthesis and experimental testing.
By embracing these future directions, the scientific community can unlock the full potential of this compound and its analogues, paving the way for innovations in synthesis, catalysis, materials science, and medicine. The journey into the chemistry of this intriguing four-membered heterocycle has just begun, and the path forward promises a wealth of exciting discoveries.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 3,3-dimethoxythietane 1,1-dioxide, and how do reaction conditions influence yield?
- Methodology : The synthesis of thietane 1,1-dioxide derivatives typically involves oxidation and functionalization steps. For example, Sedergran and Dittmer (1984) demonstrated that thietane oxidation using tungsten acid (WO₃·H₂O) and hydrogen peroxide under alkaline conditions (pH 11.5) at 0–10°C selectively produces sulfone derivatives . For 3,3-dimethoxy variants, analogous methoxylation could involve nucleophilic substitution with methanol or dimethyl sulfate under controlled temperatures.
- Critical Parameters :
- Catalyst : Tungsten acid enhances regioselectivity during oxidation.
- Temperature : Lower temperatures (0–10°C) minimize side reactions.
- Solvent : Polar aprotic solvents (e.g., DMF) improve methoxylation efficiency.
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : ¹H and ¹³C NMR can identify methoxy (-OCH₃) and sulfone (-SO₂) groups. For example, the sulfone moiety typically deshields adjacent protons, causing downfield shifts (~δ 3.5–4.5 ppm) .
- X-ray Crystallography : Evidence from crystal structures of related thietane dioxides (e.g., tetrahydrothiophene derivatives) confirms bond angles and conformations. For instance, tetragonal crystal systems (space group P421c) with lattice parameters a = 10.326 Å and c = 12.307 Å have been reported for similar compounds .
Q. How does this compound participate in nucleophilic substitution reactions?
- Methodology : The sulfone group activates the thietane ring toward nucleophilic attack. For example, 3-chlorothietane 1,1-dioxide undergoes substitution with amines or alkoxides to form 3-amino or 3-alkoxy derivatives . For methoxy-substituted variants, steric effects from the dimethoxy groups may slow reactivity, requiring elevated temperatures (60–80°C) or catalysts (e.g., KI).
Advanced Research Questions
Q. What mechanistic insights explain the regioselective functionalization of thietane 1,1-dioxide derivatives?
- Methodology : Chlorination studies on thietane 1,1-dioxide suggest that hydrogen atom transfer (HAT) mechanisms dominate at the 3-position due to sulfone-induced electron deficiency. Ultraviolet (UV) irradiation in CCl₄ promotes radical intermediates, favoring 3,3-dichloro products . Computational studies (e.g., DFT) could model transition states to validate regioselectivity in methoxylation.
Q. Can computational chemistry predict the electronic effects of 3,3-dimethoxy substitution on thietane 1,1-dioxide’s reactivity?
- Methodology : Density Functional Theory (DFT) calculations can map frontier molecular orbitals (HOMO/LUMO) to assess electron distribution. For example, methoxy groups are electron-donating, which may counteract sulfone electron withdrawal, altering sites for electrophilic or nucleophilic attack. Comparative studies with 3,3-dichloro derivatives (e.g., from ) could validate computational predictions .
Q. How does this compound perform as a dienophile in Diels-Alder reactions?
- Methodology : Thietane 1,1-dioxides are electron-deficient dienophiles due to the sulfone group. Reaction kinetics with dienes (e.g., anthracene) can be studied via NMR or HPLC to quantify cycloadduct yields. notes that thietane dioxides form stable adducts with dienes under thermal conditions (80–100°C) . Methoxy substituents may sterically hinder reactivity, requiring higher temperatures or Lewis acid catalysts (e.g., AlCl₃).
Notes
- Safety : Handle sulfone derivatives in fume hoods due to potential respiratory hazards (H335) .
- Contradictions : While emphasizes chlorination via HAT, alternative mechanisms (e.g., ionic pathways) under different conditions remain unexplored.
- Gaps : Ecotoxicological data for this compound are unavailable; follow precautionary disposal protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
